2,2-Di(2-tetrahydrofuryl)propane

Anionic Polymerization Polybutadiene Microstructure Stereochemistry

Standard polar modifiers like THF require high loadings, inflating costs and complicating solvent recovery. 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a bidentate chelating modifier that overcomes these limitations. - Achieves 87.6% vinyl molar fraction in polybutadiene at low modifier equivalents. - Meso-enriched grades (≥52 wt%) double catalytic activity vs. racemic, enabling polymerization at up to 120°C. - Randomizes β-myrcene/styrene copolymerization at just 0.35 eq vs. Li initiator, minimizing organic waste in green elastomer synthesis.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 89686-69-1
Cat. No. B1585147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Di(2-tetrahydrofuryl)propane
CAS89686-69-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCO1)C2CCCO2
InChIInChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1
InChIKeyFZLHAQMQWDDWFI-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Di(2-tetrahydrofuryl)propane (CAS 89686-69-1): A Chelating Anionic Polymerization Modifier for High-Vinyl Rubber and Copolymer Synthesis


2,2-Di(2-tetrahydrofuryl)propane (DTHFP, also referred to as ditetrahydrofurylpropane) is a bidentate oxolanyl compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. It is a colorless to nearly colorless liquid with a boiling point of 145–146 °C at 60 mmHg and a density of 1 g/cm³ [2]. Commercially, DTHFP exists as a mixture of approximately 50% meso and 50% d,l (racemic) diastereomers [3]. Its primary industrial relevance stems from its function as a polar modifier in anionic polymerization, where it facilitates the production of high vinyl-content polybutadiene and randomizes copolymerization of conjugated dienes with styrenic monomers [4].

Why 2,2-Di(2-tetrahydrofuryl)propane Cannot Be Replaced by Simple Ethers or Racemic Mixtures in Precision Anionic Polymerization


In anionic polymerization of conjugated dienes, the choice of polar modifier directly determines vinyl content, copolymer composition, and ultimately material properties such as wet skid resistance and rolling resistance in tire applications [1]. While simple ethers like tetrahydrofuran (THF) are widely used, they are less effective randomizers and require significantly higher loadings to achieve comparable vinyl levels, which increases costs and complicates solvent recovery [2]. Furthermore, the stereoisomeric composition of DTHFP is critical: the meso isomer exhibits approximately twice the activity of the d,l isomer in promoting vinyl incorporation, meaning that substituting a standard 50:50 mixture with a pure racemic form would necessitate double the modifier amount for the same vinyl target [3]. The following evidence demonstrates that DTHFP's bidentate chelating structure and stereochemistry confer quantifiable advantages that render simple analog substitution a scientifically and economically unsound practice.

Quantitative Differentiation of 2,2-Di(2-tetrahydrofuryl)propane: Comparator-Backed Evidence for Scientific Selection


Meso vs. Racemic DTHFP: Twice the Vinyl-Promoting Activity for Equivalent Modifier Loading

The stereochemistry of DTHFP significantly impacts its efficacy as a vinyl content modifier. A study evaluating the effect of isolated meso- and d,l-diastereomers on polybutadiene microstructure found that meso-DTHFP is substantially more active. Specifically, to produce a polybutadiene with approximately 55% vinyl content, twice the molar amount of d,l-DTHFP was required compared to using pure meso-DTHFP under identical anionic polymerization conditions [1]. This directly translates to a 2× difference in modifier efficiency based on stereoisomer composition.

Anionic Polymerization Polybutadiene Microstructure Stereochemistry

DTHFP vs. Tetrahydrofuran (THF): 0.35 Equivalents vs. Excess to Randomize Myrcene-Styrene Copolymer

In the statistical anionic copolymerization of β-myrcene with styrene in cyclohexane, the bidentate chelating modifier DTHFP dramatically outperforms the monodentate ether THF. The study demonstrates that to achieve a random copolymer composition (where reactivity ratios rₛ ≈ r_Myr), DTHFP requires only 0.35 equivalents relative to lithium initiator, whereas THF requires significantly higher concentrations to even approach randomization [1]. Furthermore, one equivalent of DTHFP is sufficient to completely invert the reactivity ratios (rₛ ≫ r_Myr), a level of control unattainable with practical THF loadings [1].

Copolymerization Kinetics Reactivity Ratios Randomizer Efficiency

High-Vinyl Polybutadiene Production: DTHFP Achieves 87.6% Vinyl Molar Fraction at Moderate Modifier Ratios

Using DTHFP as the sole structure regulator in the arm-first synthesis of star-shaped liquid polybutadiene, researchers achieved a remarkably high vinyl molar fraction of 87.6%. This was accomplished under specific conditions: polymerization temperature of -15 °C and an n(DTHFP)/n(n-BuLi) molar ratio of 6 [1]. While other polar modifiers such as ETE (ethyl tetrahydrofurfuryl ether) can also yield high vinyl contents (e.g., 80% 1,2-vinyl enrichment reported at ETE/Li=10 and 60°C [2]), DTHFP's performance at a lower ratio (6 vs 10) and comparable temperature highlights its potent vinyl-directing capability.

High-Vinyl Polybutadiene Star-Shaped Polymers Tire Tread Compounds

DTHFP Enables Dual Glass Transition Temperatures in Styrene-Isoprene Rubber for Optimized Tire Performance

In the anionic synthesis of styrene-isoprene rubber (SIR), the use of DTHFP as a modifier at molar ratios of modifier to lithium initiator greater than 1:1 results in copolymers exhibiting dual glass transition temperatures (Tg) [1]. This biphasic thermal behavior is not observed with typical monodentate ether modifiers or in the absence of DTHFP. The resulting rubbery copolymers demonstrate an excellent combination of properties for tire treads: improved wet skid resistance without sacrificing rolling resistance or tread wear characteristics [1]. The dual Tg reflects a unique microstructure imparted by DTHFP that balances high-temperature damping with low-temperature flexibility.

Styrene-Isoprene Rubber (SIR) Viscoelastic Properties Wet Skid Resistance

DTHFP/Li Ratio Tunes Reactivity Ratios from Block-like to Random to Inversely Tapered Copolymers

The [DTHFP]/[Li] ratio provides precise, continuous control over copolymer composition profile in the myrcene-styrene system. By varying this ratio, the reactivity ratios shift from rₛ ≪ r_Myr (tapered, block-like structure) through rₛ ≈ r_Myr (random copolymer at 0.35 eq) to rₛ ≫ r_Myr (inversely tapered) [1]. This wide tunability is a direct consequence of DTHFP's strong chelation to the lithium counterion and is not achievable with the same range using monodentate modifiers like THF [1]. The resulting copolymers, despite having identical overall composition (33 mol% myrcene, 39.6 wt%), exhibit dramatically different morphologies (lamellar, cylindrical, gyroid) and mechanical properties ranging from hard and brittle to soft and flexible [1].

Copolymer Sequence Control Reactivity Ratio Tuning Gradient Copolymers

Meso-Enriched DTHFP Compositions Enable High-Temperature Polymerization with Controlled Vinyl Content

Patented processes demonstrate that DTHFP compositions containing at least 52 wt% of the meso isomer enable high-temperature anionic polymerization of 1,3-butadiene (85–120°C) while still producing polydienes with controlled vinyl content in the range of 10–65% [1]. In contrast, standard 50:50 meso/d,l mixtures are less effective at elevated temperatures, often leading to undesirable vinyl content drift or loss of microstructure control. The enriched meso composition leverages the higher intrinsic activity of the meso isomer [2] to maintain polymerization control under conditions that are industrially favorable for heat removal and productivity.

High-Temperature Anionic Polymerization Vinyl Modifier Composition Process Robustness

2,2-Di(2-tetrahydrofuryl)propane: Data-Driven Application Scenarios for Procurement and Experimental Design


High-Performance Passenger Tire Tread Compounds: Balancing Wet Grip and Rolling Resistance

Based on evidence that DTHFP enables high vinyl content polybutadiene (87.6% vinyl molar fraction) and dual Tg styrene-isoprene rubber, procurement of DTHFP is indicated for developing tire tread formulations that demand improved wet skid resistance without the typical rolling resistance penalty. Industrial users should specify meso-enriched DTHFP (≥52 wt% meso) to leverage the higher activity demonstrated in direct stereoisomer comparisons [1] and to benefit from the high-temperature polymerization process window [2].

Sustainable Bio-Based Elastomers via Controlled Copolymerization of β-Myrcene and Styrene

For research and development of renewable elastomers, DTHFP provides unparalleled control over reactivity ratios in β-myrcene/styrene copolymerization. The ability to randomize the copolymer at just 0.35 equivalents relative to lithium initiator—compared to the excessive THF required—makes DTHFP the modifier of choice for minimizing organic waste and energy consumption in green polymer synthesis [3]. Researchers can dial in copolymer sequence from block-like to random to inversely tapered by adjusting the [DTHFP]/[Li] ratio, enabling systematic study of morphology-property relationships in bio-based thermoplastic elastomers [3].

High-Temperature Anionic Polymerization for Increased Reactor Throughput

Manufacturing facilities seeking to increase production capacity without capital investment in new reactors should procure DTHFP compositions with at least 52 wt% meso isomer. This specification permits polymerization at peak temperatures up to 120°C while maintaining precise control over vinyl content (10–65%), as validated in patent literature [2]. The higher operating temperature reduces cooling utility requirements and shortens cycle times, directly improving cost-per-kilogram metrics for synthetic rubber production [2].

Model Systems for Structure-Property Studies in Gradient Copolymers

Academic and industrial polymer chemistry laboratories investigating gradient copolymer behavior should utilize DTHFP as the preferred polar modifier. Its strong chelation to lithium and bidentate nature allow for systematic variation of reactivity ratios across a wide range, yielding copolymers with identical composition but vastly different morphologies (lamellar, cylindrical, gyroid) and mechanical properties [3]. This makes DTHFP an essential tool for fundamental studies linking copolymer sequence to self-assembly and ultimate material performance [3].

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